molecular formula C13H15BrF3NO2 B8171377 tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate

tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate

Cat. No.: B8171377
M. Wt: 354.16 g/mol
InChI Key: GCNDYVIQCZOUEI-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate: is an organic compound that features a tert-butyl carbamate group, a bromine atom, and a trifluoromethyl group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(trifluoromethyl)benzyl alcohol and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or potassium carbonate are often employed to neutralize the reaction mixture.

    Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation may lead to the formation of corresponding carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as tert-butyl 2-azido-4-(trifluoromethyl)benzylcarbamate or tert-butyl 2-thiocyanato-4-(trifluoromethyl)benzylcarbamate can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl 2-bromo-4-fluorobenzylcarbamate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    tert-Butyl 2-bromo-4-methylbenzylcarbamate: Contains a methyl group instead of a trifluoromethyl group.

    tert-Butyl 2-chloro-4-(trifluoromethyl)benzylcarbamate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(6-10(8)14)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNDYVIQCZOUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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